molecular formula C9H19NO B2628263 1-Tert-butyl-piperidin-3-ol CAS No. 64845-12-1

1-Tert-butyl-piperidin-3-ol

Cat. No. B2628263
CAS RN: 64845-12-1
M. Wt: 157.257
InChI Key: PUSZUQOFRUZHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-piperidin-3-ol is a type of piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives like 1-Tert-butyl-piperidin-3-ol involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 2- (1- (tert-butoxycarbonyl) piperidin-3-yl) acetic acid is obtained from the starting material 2-aminoacetic acid through esterification, hydrogenizing amination Dieckmann condensation, decarboxylation, Wittig and hydrogenation .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of similar compounds like tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate and tert-Butyl ®-piperidin-3-ylcarbamate are 227.300 Da and 200.28 respectively.


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . For instance, 3- (1- (tert -Butoxycarbonyl)piperidin-4-yl)benzoic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Mechanism of Action

While the specific mechanism of action for 1-Tert-butyl-piperidin-3-ol is not mentioned, piperidine derivatives are known to have various pharmacological applications. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Safety and Hazards

While the specific safety and hazards for 1-Tert-butyl-piperidin-3-ol are not mentioned, similar compounds like tert-Butyl ®-piperidin-3-ylcarbamate have hazard classifications such as Aquatic Acute 1, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 .

Future Directions

Piperidines are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-tert-butylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)10-6-4-5-8(11)7-10/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZUQOFRUZHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-piperidin-3-ol

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